molecular formula C12H16ClNO B11777800 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine

3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine

Cat. No.: B11777800
M. Wt: 225.71 g/mol
InChI Key: STXHYNPLEGBNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of the 3-chlorophenyl group and the ethoxy linkage adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine typically involves the reaction of 3-chlorophenol with ethyl bromide to form 3-chlorophenylethyl ether. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    3-Chlorophenylethylamine: Contains the 3-chlorophenyl group and an ethylamine linkage.

    3-Chlorophenylethanol: Contains the 3-chlorophenyl group and an ethanol linkage.

Uniqueness

3-(1-(3-Chlorophenyl)ethoxy)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 3-chlorophenyl group linked by an ethoxy chain. This structure provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-[1-(3-chlorophenyl)ethoxy]pyrrolidine

InChI

InChI=1S/C12H16ClNO/c1-9(15-12-5-6-14-8-12)10-3-2-4-11(13)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3

InChI Key

STXHYNPLEGBNMT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)OC2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.